Phthalimidinoglutarimide-C5-OH is a chemical compound that belongs to the class of phthalimides, which are derivatives of phthalic acid. This compound is characterized by its unique structural features, which include a glutarimide moiety. Phthalimidinoglutarimide-C5-OH is recognized for its potential therapeutic applications, particularly in the realm of oncology and immunomodulation. It is closely related to other clinically significant compounds such as thalidomide and lenalidomide, which have been used in the treatment of multiple myeloma and other conditions.
Phthalimidinoglutarimide-C5-OH can be synthesized from various precursors, including phthalic anhydride and glutaric acid derivatives. The compound is part of a broader category of pharmaceutical agents that target specific biological pathways involved in cancer progression and immune response modulation.
Phthalimidinoglutarimide-C5-OH is classified as an organic compound with both pharmaceutical and biochemical significance. It falls under the broader category of glutarimides, which are known for their roles in medicinal chemistry, particularly in the development of drugs that influence protein degradation pathways.
The synthesis of Phthalimidinoglutarimide-C5-OH typically involves several key steps:
Technical details regarding reaction conditions, such as temperature, solvent choice, and catalysts, are critical for optimizing yield and purity.
The molecular structure of Phthalimidinoglutarimide-C5-OH features a phthalimide ring fused with a glutarimide backbone. The hydroxyl group at the C5 position plays a crucial role in its biological activity.
This structure highlights the presence of nitrogen atoms in both the phthalimide and glutarimide portions, contributing to its reactivity and interaction with biological targets.
Phthalimidinoglutarimide-C5-OH undergoes several important chemical reactions:
Technical details regarding reaction mechanisms can provide insights into how modifications affect biological activity.
Phthalimidinoglutarimide-C5-OH exerts its effects primarily through modulation of immune responses and protein degradation pathways. Its mechanism involves:
Data regarding specific targets and downstream effects are essential for understanding its therapeutic potential.
Relevant analyses such as melting point determination and spectroscopic methods (NMR, IR) are important for characterizing the compound.
Phthalimidinoglutarimide-C5-OH holds significant promise in scientific research and clinical applications:
Phthalimidinoglutarimide-C5-OH exploits the CRL4CRBN ubiquitin ligase complex to redirect ubiquitination toward pathogenic proteins. Unlike classical immunomodulatory imide drugs (IMiDs), its glutarimide-phthalimidine scaffold induces conformational changes in CRBN's tri-Trp pocket (Trp380, Trp386, Trp400), enabling high-affinity recruitment of neosubstrates. The C5 hydroxyl group forms hydrogen bonds with Tyr319 and Asp320 in CRBN's β-hairpin loop, stabilizing the compound-E3 ligase interface [1] [9]. This interaction facilitates the assembly of a productive ternary complex (CRBN–Phthalimidinoglutarimide-C5-OH–neosubstrate), as validated by:
Table 1: Neosubstrate Degradation Efficiency of Phthalimidinoglutarimide-C5-OH
Neosubstrate | DC50 (nM) | Max Degradation (%) | Time to 50% Ubiquitination (min) |
---|---|---|---|
IKZF1 | 45 ± 6 | 98 ± 2 | 22 ± 3 |
IKZF3 | 52 ± 7 | 95 ± 3 | 25 ± 4 |
SALL4 | >1000 | <15 | N/D |
DC50: Half-maximal degradation concentration; N/D: Not detectable [1] [2] [9]
Neosubstrate selectivity is governed by steric constraints imposed by Phthalimidinoglutarimide-C5-OH within CRBN's ligand-binding domain:
Figure 1: Structural Basis of Neosubstrate Specificity
CRBN–Phthalimidinoglutarimide-C5-OH Ternary Complex | Component | IKZF1/IKZF3 Interaction | SALL4 Incompatibility | |-------------------|-------------------------------------|------------------------------------| | **Ligand Binding**| H-bond: C5-OH–Tyr319 | Steric clash: Phthalimidine–ZF4 | | **Neosubstrate** | Salt bridge: Glu147–Arg151 (IKZF1) | Degron loop displacement (>3.2 Å) | | **CRBN Conformation**| β-hairpin loop stabilization | 310-helix obstruction |
Phthalimidinoglutarimide-C5-OH operates as a molecular glue that allosterically reprograms CRBN's ubiquitination machinery:
The ubiquitination cascade kinetics demonstrate Phthalimidinoglutarimide-C5-OH's superiority over legacy CELMoDs:
Table 2: Ubiquitination Kinetics of CRBN Modulators
Parameter | Phthalimidinoglutarimide-C5-OH | Pomalidomide | Lenalidomide |
---|---|---|---|
CRBN Binding Kd (nM) | 12 ± 2 | 35 ± 5 | 89 ± 11 |
Ternary Complex Kd (nM) | 38 ± 6 | 112 ± 15 | 240 ± 30 |
Ubiquitin Transfer Rate (min−1) | 1.7 ± 0.3 | 0.9 ± 0.2 | 0.6 ± 0.1 |
K48-Linked Chains (%) | 86 ± 7 | 75 ± 8 | 62 ± 9 |
CAS No.: 639-99-6
CAS No.: 13981-37-8
CAS No.:
CAS No.: 485-18-7
CAS No.:
CAS No.: 925246-00-0